

BPN-01 chemical structure and IUPAC name

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Compound of Interest		
Compound Name:	BPN-01	
Cat. No.:	B15606296	Get Quote

In-depth Technical Guide: BPN-01

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Structure:

IUPAC Name: 6-methoxy-N-(4-(((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)methyl)phenyl)benzo[d]thiazole-2-carboxamide.[1][2]

Molecular Formula: C₂₂H₁₆N₆O₅S[1][2]

Molecular Weight: 476.47 g/mol [1]

Abstract

BPN-01 is a novel fluorescent probe developed for the visualization of cancer cells.[4] Its design is centered around a benzothiazole-phenylamide scaffold, incorporating the fluorophore nitrobenzoxadiazole (NBD).[4] Preclinical evaluations have indicated its potential utility in fluorescence image-guided surgery (FIGS) and for in vitro cancer cell imaging.[4] Computational studies suggest that BPN-01 exhibits a high binding affinity for two key protein targets implicated in cancer progression: the Translocator protein 18 kDa (TSPO) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This document provides a comprehensive overview of the available technical data on BPN-01, including its physicochemical properties, synthesis, and biological evaluation.



Physicochemical and Spectroscopic Properties

BPN-01 has demonstrated favorable spectroscopic characteristics, particularly in nonpolar and alkaline environments.[4]

Property	Data	Reference
UV Absorption	See Figure 1	[5]
Fluorescence	Emission is influenced by solvent polarity (See Figure 2)	[6]

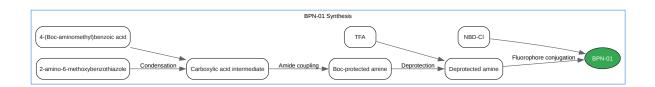
Figure 1: Ultraviolet (UV) absorption spectra of fluorescent probe **BPN-01** at 10 μ M in different solutions and pH.[5]

Figure 2: Effect of the polarity of the solvent on the fluorescence of probe **BPN-01** at 10 μ M in solutions varying from 25 to 100% v/v dioxane in PBS.[6]

Synthesis

The synthesis of **BPN-01** involves a multi-step process, which is outlined in the workflow diagram below. The key steps include the formation of a benzothiazole-phenylamide backbone followed by the coupling of the nitrobenzoxadiazole (NBD) fluorophore.

Synthesis Workflow



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Caption: Synthetic pathway for **BPN-01**.



Biological Evaluation In Vitro Cellular Imaging

BPN-01 has been shown to be internalized by specific cancer cell lines, suggesting a degree of selectivity.

- Prostate Cancer Cells (DU-145): BPN-01 is recognized and internalized.[4]
- Melanoma Cells (B16-F10): **BPN-01** is recognized and internalized.[4]
- Normal Myoblast Cells (C2C12): **BPN-01** is not internalized.[4]

Cytotoxicity

Preliminary cytotoxicity studies have indicated that **BPN-01** has good biocompatibility. In studies conducted on B16-F10 melanoma cells, **BPN-01** was found to be non-toxic.[4]

Molecular Targeting

Computational analyses have been performed to predict the binding affinity of **BPN-01** to its putative protein targets. These studies indicate a "considerably high" binding affinity for both TSPO and HER2.[4]

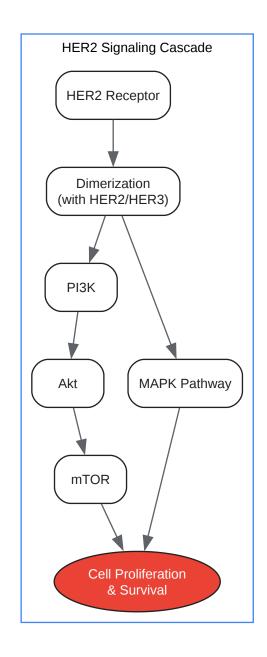
Signaling Pathways of Interest

The putative molecular targets of **BPN-01**, HER2 and TSPO, are involved in critical signaling pathways that are often dysregulated in cancer.

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways. These pathways are integral to cell proliferation, survival, and differentiation.[2][7] Overexpression of HER2 is a known driver in several cancers, particularly breast cancer, leading to aggressive tumor growth.[4][7]





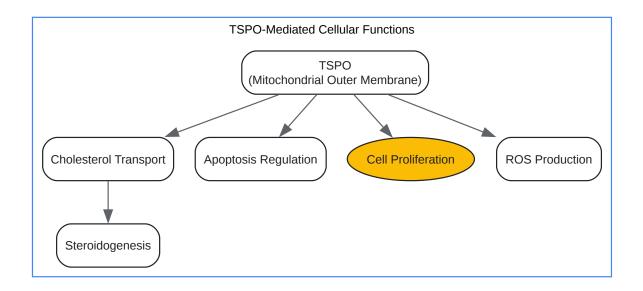
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Caption: Simplified HER2 signaling pathway.

TSPO in Cancer

Translocator protein 18 kDa (TSPO) is located on the outer mitochondrial membrane and is implicated in various cellular processes, including cell proliferation, apoptosis, and steroidogenesis.[3] Elevated expression of TSPO has been observed in a range of cancers and is often correlated with tumor malignancy.[8][9] Its role in cancer may be linked to the regulation of mitochondrial function and energy metabolism.[3]





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Caption: Overview of TSPO's roles in cancer cells.

Experimental Protocols General Synthesis of Benzothiazole-2-carboxamides

Starting Materials:

- Appropriately substituted 2-aminobenzothiazole
- · Carboxylic acid
- Coupling agents (e.g., HATU)
- Base (e.g., Et₃N)
- Solvent (e.g., DMF)

Procedure:

 Dissolve the carboxylic acid (1 mmol), HATU (1.5 mmol), and Et₃N (1.5 mmol) in DMF (4 mL) at room temperature.



- Stir the mixture for 10 minutes.
- Add the 2-aminobenzothiazole derivative (1 mmol).
- Continue stirring the resulting mixture at room temperature for the appropriate duration.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
- Purify the crude product by column chromatography.

In Vitro Cytotoxicity Assay (General Protocol)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- BPN-01 stock solution (in DMSO)
- MTT reagent (or other viability assay reagent)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Prepare serial dilutions of **BPN-01** in complete culture medium.
- Remove the medium from the wells and add the BPN-01 dilutions. Include a vehicle control (medium with DMSO).



- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

In Vitro Fluorescence Imaging (General Protocol)

Materials:

- Cancer cell line of interest
- Glass-bottom dishes or chamber slides
- Complete cell culture medium
- BPN-01 stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:

- Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
- Treat the cells with the desired concentration of BPN-01 in complete culture medium and incubate for the desired time.
- Wash the cells three times with PBS.



- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips with a mounting medium containing a nuclear counterstain.
- Image the cells using a fluorescence microscope with the appropriate filter sets for BPN-01 and the nuclear stain.

Conclusion

BPN-01 is a promising fluorescent probe with demonstrated selectivity for certain cancer cell lines in vitro. Its high predicted binding affinity for TSPO and HER2 suggests that it may be a valuable tool for studying the roles of these proteins in cancer biology and for the development of targeted imaging agents. Further research is warranted to fully elucidate its mechanism of action, quantify its binding affinities and photophysical properties, and evaluate its in vivo efficacy and safety. The experimental protocols provided herein offer a foundation for such future investigations.

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